molecular formula C14H18O4 B8392126 7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

7-Ethoxymethoxy-2,2-dimethyl-4-chromanone

Cat. No.: B8392126
M. Wt: 250.29 g/mol
InChI Key: XTRMWMQXCYOUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxymethoxy-2,2-dimethyl-4-chromanone is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

7-(ethoxymethoxy)-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C14H18O4/c1-4-16-9-17-10-5-6-11-12(15)8-14(2,3)18-13(11)7-10/h5-7H,4,8-9H2,1-3H3

InChI Key

XTRMWMQXCYOUID-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 40 ml of an 5% sodium hydroxide solution, 60 ml of dichloro methane, 0.5 g (2 millimoles) of triethyl benzyl aminium chloride and 1.9 g (10 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone is intensively stirred at room temperature for 20 minutes, whereupon 2.3 g (2,2 ml, 25 millimoles) of chloromethyl-ethyl-ether are added and the reaction mixture is stirred for an hour. The reaction mixture is worked up according to Example 12. Thus 2.1 g of the desired compound are obtained in the form of a light yellow oil, yield 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
85%

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